Dezocine
Overview
Description
Dezocine Description
Dezocine is an opioid analgesic with both agonist and antagonist properties, making it a unique addition to the class of opioids. It is approximately equipotent with morphine and has been shown to be effective in treating moderate to severe postoperative pain . Dezocine's analgesic activity is due to its action as a partial μ-opioid receptor agonist, and it also exhibits κ-opioid receptor antagonist properties . Additionally, it has been found to inhibit the reuptake of norepinephrine and serotonin, contributing to its analgesic effects . In China, dezocine is the most prescribed opioid painkiller, indicating its significant role in pain management .
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of dezocine allows it to interact with multiple opioid receptors. It has high affinity for the μ-opioid receptor, moderate affinity for the κ-opioid receptor, and low affinity for the δ-opioid receptor . The structure of dezocine enables it to occupy the binding sites of known norepinephrine and serotonin transporter inhibitors, which suggests a complex interaction with multiple targets in the nervous system .
Chemical Reactions Analysis
Dezocine's chemical reactions primarily involve its interactions with opioid receptors and neurotransmitter transporters. It acts as a partial agonist at the μ-opioid receptor and as an antagonist at the κ-opioid receptor . Dezocine also inhibits the reuptake of norepinephrine and serotonin, which are critical neurotransmitters in the modulation of pain .
Physical and Chemical Properties Analysis
The physical and chemical properties of dezocine contribute to its pharmacokinetic profile, which includes its potency, efficacy, and duration of action as an analgesic. While the specific physical and chemical properties are not detailed in the provided papers, these properties would influence its absorption, distribution, metabolism, and excretion.
Case Studies and Clinical Implications
Dezocine has been compared with morphine in clinical settings, showing similar efficacy for the relief of pain after lower abdominal surgery . It has also been shown to alleviate morphine-induced dependence in rats, suggesting potential therapeutic effects in opioid dependence . In neuropathic and cancer pain models, dezocine's antihypersensitivity activities were mediated through spinal μ-opioid receptor activation and norepinephrine reuptake inhibition . Furthermore, dezocine has been found to have antitumor effects in triple-negative breast cancer by targeting nicotinamide phosphoribosyltransferase and to promote T lymphocyte activation, potentially inhibiting tumor metastasis after surgery . However, when administered simultaneously with morphine, dezocine antagonized morphine analgesia in rodent models of acute nociception .
Scientific Research Applications
Clinical Efficacy in Anesthesia
- Use in Gynecology Operations : Dezocine demonstrated efficacy as an anesthetic in peritoneal gynecology operations, with patients showing significant improvement in various efficacy indices compared to those given fentanyl. This supports its potential for wide application in clinical anesthesia (Song Lili & Zhao Song, 2017).
Potential Anti-Tumor Activity
- Apoptosis Induction in Cancer Cells : Research on human cervical carcinoma Hela cells revealed that dezocine can induce apoptosis through the endoplasmic reticulum stress pathway. This suggests a potential redefinition of dezocine as a novel adjuvant treatment for cervical cancer, although further research is required (Han-Lin Wang et al., 2022).
Analgesic Effects
- Cancer Pain Management : Dezocine’s analgesic effects in cancer pain have been highlighted, particularly through the dual mechanisms of μ-opioid receptor activation and norepinephrine reuptake inhibition. This positions dezocine as a promising analgesic for cancer pain management (Xiao-Fang Mao et al., 2020).
Alleviating Opioid Dependence
- Treatment for Opioid Dependence : In rat models, dezocine showed potential in alleviating opioid dependence, indicating its value in studying the mechanisms of morphine dependence and developing novel therapeutic approaches (Fei-xiang Wu et al., 2019).
Molecular Targets and Clinical Implications
- Molecular Pharmacology : Dezocine's unique molecular pharmacological profile as a partial μ-receptor agonist, a κ-receptor antagonist, and a norepinephrine and serotonin reuptake inhibitor highlights its potential for novel clinical implications and drug interactions (Renyu Liu et al., 2014).
Safety And Hazards
Future Directions
Dezocine may have potential in the treatment of opioid dependence . It is also suggested that Dezocine and NAMPT might represent novel therapeutic targets for TNBC . Furthermore, Dezocine is a very hydrophobic small molecule and as such is an excellent candidate for intranasal administration due to its ability to freely diffuse across membranes .
properties
IUPAC Name |
(1R,9S,15S)-15-amino-1-methyltricyclo[7.5.1.02,7]pentadeca-2(7),3,5-trien-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-16-8-4-2-3-5-12(15(16)17)9-11-6-7-13(18)10-14(11)16/h6-7,10,12,15,18H,2-5,8-9,17H2,1H3/t12-,15-,16+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMVHDZWSFQSQP-VBNZEHGJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCCCC(C1N)CC3=C2C=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCCC[C@H]([C@@H]1N)CC3=C2C=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022911 | |
Record name | Dezocine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Dezocine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015340 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.40e-02 g/L | |
Record name | Dezocine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015340 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Dezocine is a opioid analgesic drug of mixed agonist-antagonist type. It binds with stereospecific receptors at many sites within the central nervous system (CNS) to alter processes affecting both the perception of pain and the emotional response to pain. At least 2 of these types of receptors (mu and kappa) mediate analgesia. Mu receptors are widely distributed throughout the CNS, especially in the limbic system (frontal cortex, temporal cortex, amygdala, and hippocampus), thalamus, striatum, hypothalamus, and midbrain as well as laminae I, II, IV, and V of the dorsal horn in the spinal cord. Kappa receptors are localized primarily in the spinal cord and in the cerebral cortex. | |
Record name | Dezocine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01209 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Dezocine | |
CAS RN |
53648-55-8 | |
Record name | (-)-Dezocine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53648-55-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dezocine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053648558 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dezocine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01209 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dezocine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEZOCINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VHX8K5SV4X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Dezocine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015340 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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